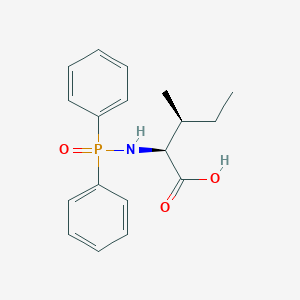
N-(Diphenylphosphoryl)-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylphosphoryl group attached to an amino acid backbone. The presence of chiral centers at the 2nd and 3rd positions of the pentanoic acid chain imparts specific stereochemical properties to the molecule, making it an interesting subject for study in stereochemistry and chiral synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid typically involves the following steps:
Formation of the Amino Acid Backbone: The starting material is usually a chiral amino acid, such as L-valine, which provides the necessary stereochemistry.
Introduction of the Diphenylphosphoryl Group: This step involves the reaction of the amino acid with diphenylphosphoryl chloride in the presence of a base, such as triethylamine, to form the diphenylphosphoryl amide derivative.
Hydrolysis: The final step involves the hydrolysis of the amide to yield the desired (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to diphenylphosphine.
Substitution: Nucleophilic substitution reactions can replace the diphenylphosphoryl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted amino acids.
Applications De Recherche Scientifique
(2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid involves its interaction with specific molecular targets. The diphenylphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The chiral centers play a crucial role in determining the stereochemical outcome of reactions and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
(2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylbutanoic acid: Similar structure but with a shorter carbon chain.
(2S,3S)-2-((Diphenylphosphoryl)amino)-3-ethylpentanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid is unique due to its specific stereochemistry and the presence of the diphenylphosphoryl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
62056-90-0 |
|---|---|
Formule moléculaire |
C18H22NO3P |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
(2S,3S)-2-(diphenylphosphorylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C18H22NO3P/c1-3-14(2)17(18(20)21)19-23(22,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3H2,1-2H3,(H,19,22)(H,20,21)/t14-,17-/m0/s1 |
Clé InChI |
NCXFFBKXLYOVNU-YOEHRIQHSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCC(C)C(C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


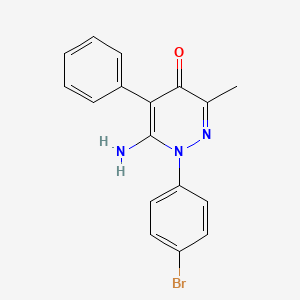
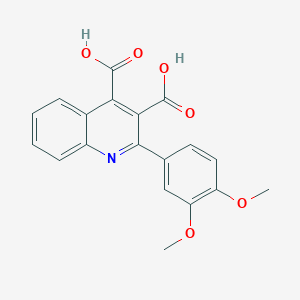
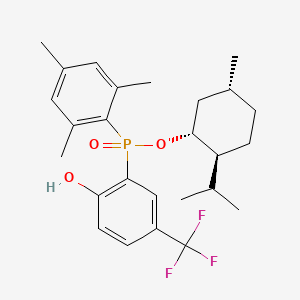
![3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12904369.png)
![Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-](/img/structure/B12904371.png)
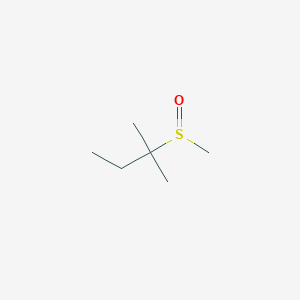
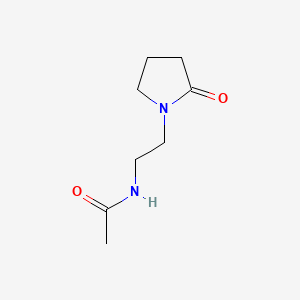


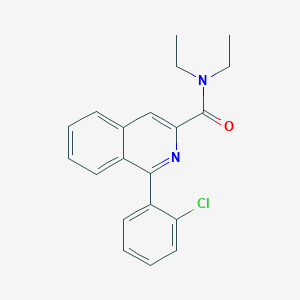
![2H-Cyclohepta[b]furan](/img/structure/B12904395.png)
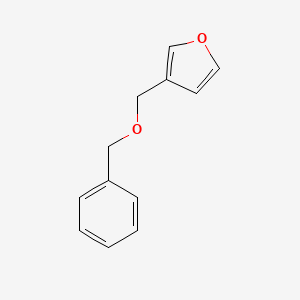
![Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12904412.png)
![3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B12904413.png)
